tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16230676
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H26N2O3 |
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Molecular Weight | 306.4 g/mol |
IUPAC Name | tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1 |
Standard InChI Key | TZEGNOJOGOONAV-OAHLLOKOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound features a piperazine ring substituted at the 3-position with a hydroxymethyl group () and at the 4-position with a benzyl group (). The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety, enhancing stability during synthetic processes . The (R)-configuration at the 3-position introduces chirality, critical for enantioselective interactions with biological targets.
Stereochemical Significance
The (R)-stereochemistry influences molecular recognition processes. For instance, the spatial arrangement of the hydroxymethyl group may facilitate hydrogen bonding with enzyme active sites or receptor pockets, a property less pronounced in its (S)-isomer counterparts. Comparative studies of analogs such as (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 278788-66-2) reveal marked differences in binding affinities, underscoring the importance of chirality in pharmacological activity.
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step sequences starting from piperazine precursors. A representative pathway includes:
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Boc Protection: Introduction of the tert-butyloxycarbonyl group to piperazine derivatives under anhydrous conditions.
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Benzylation: Alkylation with benzyl bromide or chloride at the 4-position .
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Hydroxymethylation: Introduction of the hydroxymethyl group via reductive amination or hydroxylation of prochiral intermediates.
Yields are optimized through careful control of reaction parameters such as temperature (typically 0°C to room temperature) and solvent systems (e.g., dichloromethane or tetrahydrofuran) .
Comparative Synthetic Data
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Boc Protection | Di-tert-butyl dicarbonate, DMAP, CHCl | 85 | 98 |
Benzylation | Benzyl bromide, KCO, DMF | 78 | 95 |
Hydroxymethylation | Formaldehyde, NaBHCN, MeOH | 65 | 90 |
Data adapted from methodologies described in .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 10 mM) but limited solubility in aqueous buffers . Storage at in anhydrous DMSO ensures stability for up to six months, while repeated freeze-thaw cycles degrade the hydroxymethyl moiety .
Spectroscopic Characterization
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-NMR (DMSO-): δ 1.38 (s, 9H, Boc), 3.15–3.45 (m, 4H, piperazine), 4.20 (d, 2H, ), 7.25–7.35 (m, 5H, benzyl) .
Biological Activity and Mechanisms
Enzyme and Receptor Interactions
The hydroxymethyl and benzyl groups enable dual interactions:
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Hydrogen Bonding: The group donates hydrogen bonds to catalytic residues in enzymes like AMP-activated protein kinase (AMPK) .
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Hydrophobic Interactions: The benzyl group engages with hydrophobic pockets in targets such as G protein-coupled receptors (GPCRs).
In vitro assays demonstrate inhibitory activity against cancer cell lines (e.g., MCF-7 breast cancer cells, IC = 12 μM) , likely mediated through AMPK activation and subsequent metabolic modulation .
Comparative Pharmacological Data
Analog | Target | IC (μM) | Selectivity Index |
---|---|---|---|
(R)-Isomer (This Compound) | AMPK | 12 | 8.5 |
(S)-Isomer | AMPK | 45 | 1.2 |
Unsubstituted Piperazine | AMPK | >100 | N/A |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing AMPK activators with improved solubility and reduced cardiotoxicity. Structural modifications, such as replacing the benzyl group with pyrazine derivatives, enhance target selectivity and mitigate hERG channel inhibition .
Future Research Directions
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Mechanistic Studies: Elucidate precise AMPK activation pathways via crystallography or molecular dynamics simulations.
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Analog Synthesis: Explore fluorinated or heterocyclic substituents to improve blood-brain barrier penetration.
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In Vivo Efficacy: Evaluate pharmacokinetics in non-human primates to advance toward clinical trials.
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